2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a complex organic compound characterized by its thiophene ring structure, fluorophenyl group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring. One common approach is the Friedel-Crafts acylation of thiophene with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms the intermediate 4-(4-fluorophenyl)thiophene-3-carboxylic acid, which is then acetylated to introduce the acetamido group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, control temperature, and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The thiophene ring can be reduced to form thioethers or other reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Thioethers and other reduced derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the carboxylic acid group facilitates its incorporation into biological systems. The thiophene ring provides structural stability and contributes to the compound's overall activity.
Comparison with Similar Compounds
2-Acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. Similar compounds include:
2-Acetamido-4-(3-fluorophenyl)thiophene-3-carboxylic acid: Similar structure but with a different position of the fluorophenyl group.
2-Acetamido-4-(4-chlorophenyl)thiophene-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
2-Acetamido-4-(4-methoxyphenyl)thiophene-3-carboxylic acid: Similar structure but with a methoxy group instead of fluorine.
These compounds share similarities in their core thiophene structure and acetamido group but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-acetamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-7(16)15-12-11(13(17)18)10(6-19-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSFWARNNFLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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